N1-(4-ethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

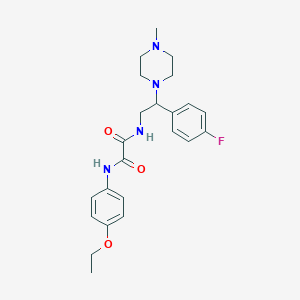

N1-(4-ethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone with two distinct substituents:

- N1-substituent: A 4-ethoxyphenyl group, providing lipophilic and electron-donating properties.

- N2-substituent: A branched ethyl chain containing a 4-fluorophenyl group and a 4-methylpiperazine moiety.

Its design aligns with trends in oxalamide research, where substituent variation modulates activity and safety profiles .

Properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O3/c1-3-31-20-10-8-19(9-11-20)26-23(30)22(29)25-16-21(17-4-6-18(24)7-5-17)28-14-12-27(2)13-15-28/h4-11,21H,3,12-16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYBBYLCBPSFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C22H28F2N4O3

- Molecular Weight : 422.48 g/mol

The structure includes functional groups that are crucial for its biological activity, such as the oxalamide moiety and piperazine ring, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Binding : Interaction with neurotransmitter receptors could modulate signaling pathways, influencing mood and cognition.

- Ion Channel Modulation : It may affect ion channels, impacting cellular excitability and neurotransmission.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Antidepressant Activity : Studies have shown that derivatives with similar structures can enhance serotonergic and noradrenergic signaling, suggesting potential use in treating depression.

- Antitumor Activity : Some oxalamide derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Case Studies

- Cardiovascular Effects : A study evaluating the impact of a related sulfonamide compound on perfusion pressure in isolated rat hearts revealed significant changes in cardiovascular dynamics, suggesting that similar compounds could affect cardiac function through calcium channel interactions .

- Neuropharmacological Studies : Research on piperazine derivatives has linked their structure to enhanced binding affinity at serotonin receptors, which could translate to antidepressant properties .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Absorption : Likely absorbed through the gastrointestinal tract due to its lipophilicity.

- Distribution : Predicted to have a wide distribution volume based on structural characteristics.

- Metabolism : Expected to undergo hepatic metabolism, with potential interactions with cytochrome P450 enzymes influencing drug-drug interactions .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Oxalamides

Key Observations:

Substituent Impact on Function: Aromatic Groups: The 4-fluorophenyl group in the target compound and GMC-4 may enhance aromatic stacking interactions, common in receptor-binding applications . Heterocycles: The 4-methylpiperazine in the target compound contrasts with pyridine (S336) or trifluoromethyl (Compound 1c), affecting solubility and metabolic stability .

Synthesis Efficiency: Ethoxy-substituted compounds (e.g., Compound 21) exhibit higher yields (83%) compared to bromo- or cyano-substituted analogues (23–33%), suggesting electron-donating groups favor synthesis .

Biological and Regulatory Profiles: S336: Extensive toxicological evaluation (NOEL = 100 mg/kg bw/day) supports its safety as a flavoring agent, with metabolism involving hydrolysis and glucuronidation . Antimicrobial/Anticancer Derivatives: GMC-4 and Compound 1c lack detailed safety data but highlight structural motifs (e.g., fluorophenyl, trifluoromethyl) linked to bioactivity .

Functional Comparisons

Key Insights:

- Safety : The target compound’s piperazine moiety may alter metabolic pathways compared to S336’s pyridine group, necessitating separate toxicological evaluation .

- Activity : Fluorinated aromatic rings (target compound, GMC-4, Compound 1c) correlate with diverse bioactivities, including antimicrobial and anticancer effects .

Q & A

Advanced Research Question

- Omics approaches : Proteomics (LC-MS/MS) to identify differentially expressed proteins post-treatment .

- Pathway analysis : Use KEGG/GO enrichment to map affected signaling cascades (e.g., MAPK/ERK) .

- In situ target profiling : Employ activity-based protein profiling (ABPP) with clickable probes .

Data Interpretation Note : Cross-validate findings with orthogonal methods (e.g., Western blot for phospho-protein levels) .

How can researchers resolve contradictions between in silico predictions and experimental binding data?

Advanced Research Question

Discrepancies often arise from:

- Static vs. dynamic models : MD simulations may reveal transient binding pockets not captured in docking .

- Solvent effects : Include explicit water molecules in simulations to improve accuracy .

- Experimental validation : Use SPR to measure binding kinetics (ka, kd) and compare with computed ΔG values .

What are the best practices for scaling up synthesis without compromising activity?

Basic Research Question

- Process optimization : Transition from batch to flow chemistry for coupling steps to improve reproducibility .

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

- Purification at scale : Use centrifugal partition chromatography for higher throughput vs. traditional columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.